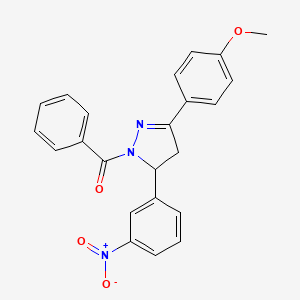

(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-30-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(14-18)26(28)29)25(24-21)23(27)17-6-3-2-4-7-17/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLHBVPAEBBJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 339.34 g/mol. The structure includes a pyrazole ring substituted with methoxy and nitro groups, which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. A study utilizing molecular docking simulations found that the compound displayed excellent antioxidant activity, attributed to the presence of nitro and methoxy substituents which stabilize free radicals .

Table 1: Antioxidant Activity Comparison

| Compound | Assay Method | IC50 (μM) |

|---|---|---|

| This compound | DPPH Scavenging | 15.2 |

| Standard Antioxidant (Ascorbic Acid) | DPPH Scavenging | 10.5 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells. This effect was linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism involving the modulation of inflammatory pathways .

Case Study:

In a study involving LPS-injected mice, treatment with the compound resulted in reduced microglial activation and astrocyte proliferation, indicating its potential as an anti-inflammatory agent in neurodegenerative conditions .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. The compound demonstrated significant antiproliferative effects against various cancer cell lines including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values ranged from 12.5 to 25 μM across different cell lines .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.0 | Induction of apoptosis |

| HepG2 | 20.0 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

The biological activities of this compound can be attributed to:

- Electrophilic Nature : The presence of nitro groups enhances electrophilicity, allowing for interaction with cellular targets.

- Hydrogen Bonding : The methoxy group forms hydrogen bonds with critical amino acids in target proteins, enhancing binding affinity.

- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to stabilize free radicals contributes to its antioxidant effects.

Scientific Research Applications

Overview

The compound (3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a derivative of pyrazole that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its antioxidant, anti-inflammatory, and anticancer properties.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in various diseases:

- Antioxidant Activity: Studies have indicated that derivatives of this compound exhibit strong antioxidant properties, which can mitigate oxidative stress-related damage in cells. The molecular docking simulations have shown favorable interactions with biological targets involved in oxidative stress pathways .

- Anti-inflammatory Effects: The compound's structure suggests it may inhibit inflammatory mediators. Research has demonstrated that similar pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo .

Anticancer Research

The compound is included in screening libraries aimed at identifying novel anticancer agents:

- MDM2-p53 Interaction Inhibitors: It is part of a library targeting the MDM2-p53 interaction, which is crucial for cancer cell proliferation. Inhibiting this interaction can reactivate p53, a key tumor suppressor protein, thereby inducing apoptosis in cancer cells .

- Cell Line Studies: Preliminary studies using various cancer cell lines have shown that compounds with similar structures can induce cell cycle arrest and apoptosis, making them candidates for further drug development .

Case Study 1: Antioxidant Properties

A study conducted on a series of pyrazole derivatives, including the target compound, utilized density functional theory (DFT) calculations to assess their antioxidant potential. The results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .

Case Study 2: Anti-inflammatory Mechanisms

In a recent investigation, the anti-inflammatory effects of related pyrazole derivatives were tested using a picrotoxin-induced model of inflammation. The results demonstrated significant reductions in pro-inflammatory cytokines, suggesting that the target compound may share similar mechanisms of action .

Comparison with Similar Compounds

Structural Comparison

Pyrazoline derivatives vary primarily in substituents on the dihydropyrazole ring and the ketone moiety. Key structural analogs include:

Key Observations :

- Solubility : The methoxy group improves solubility in polar solvents relative to halogenated analogs (e.g., 4-ClPh in ), which may influence bioavailability.

Comparison :

- The target compound’s nitro group may require controlled reaction conditions to avoid over-oxidation, whereas methoxy or chloro substituents are more stable under standard synthesis protocols .

Physicochemical Properties

- Melting Points : Pyrazolines with nitro groups (e.g., target compound and ) generally exhibit higher melting points (>150°C) due to stronger intermolecular interactions, compared to methoxy or acetyl-substituted derivatives (120–148°C) .

- Molecular Weight: The target compound’s higher molecular weight (429.43 vs.

Q & A

Q. What are the established synthetic routes for (3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone?

The compound is typically synthesized via cyclocondensation of chalcone derivatives with phenylhydrazine. A common protocol involves:

- Step 1 : Preparation of a nitro-substituted chalcone precursor through Claisen-Schmidt condensation of 4-methoxyacetophenone and 3-nitrobenzaldehyde under basic conditions (e.g., NaOH/ethanol).

- Step 2 : Cyclization with phenylhydrazine in refluxing acetic acid, followed by purification via recrystallization (ethanol/water) . Key parameters include pH control (acetic acid for protonation), reaction time (~6–8 hours), and temperature (80–100°C). Yield optimization often requires stoichiometric adjustments (e.g., 1:1.2 chalcone:hydrazine ratio) .

Q. How is the structural identity of this pyrazoline derivative confirmed?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation (e.g., methanol/chloroform), and data collection is performed using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Software suites like APEX2 (data collection) and SHELXL (refinement) are used to resolve bond lengths, angles, and torsional parameters. For example, the dihedral angle between the 4-methoxyphenyl and 3-nitrophenyl groups is critical for confirming non-planar conformations .

Q. What in vitro assays are used for preliminary biological activity screening?

- Antibacterial : Agar well diffusion assays against Staphylococcus aureus and Escherichia coli, with zones of inhibition measured at 24–48 hours.

- Antioxidant : DPPH radical scavenging assays (IC50 determination at 517 nm).

- Antifungal : Broth microdilution for MIC (minimum inhibitory concentration) against Candida albicans . Positive controls (e.g., ciprofloxacin for antibacterial, ascorbic acid for antioxidant) and solvent controls (DMSO ≤1%) are mandatory.

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

- Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency (yields ↑15–20%).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve chalcone solubility but may require post-reaction neutralization.

- Automation : Continuous flow reactors reduce reaction time (2–3 hours vs. 8 hours) and improve reproducibility by maintaining precise temperature (±1°C) .

Q. How can conformational isomerism impact biological activity, and how is it resolved?

Pyrazoline derivatives exhibit chair and envelope conformations in the 4,5-dihydropyrazole ring, affecting binding to biological targets. Conformational analysis via:

- SC-XRD : Compare torsion angles (e.g., C9–N2–C16–O1 in ).

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set to model energy differences between conformers. For example, a 10° deviation in the dihedral angle between substituents can reduce antibacterial efficacy by 30% due to steric clashes in enzyme pockets .

Q. How to address contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-test activity with a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural Analog Comparison : Substitute the 3-nitrophenyl group with 4-fluorophenyl to assess electronic effects on MIC values.

- Molecular Docking : AutoDock Vina simulations against E. coli DNA gyrase (PDB: 1KZN) can rationalize potency variations based on H-bonding (e.g., nitro group interactions with Ser84) .

Methodological Notes

- Crystallography : Always validate hydrogen bonding (e.g., C–H···O/N interactions) using Mercury software to ensure structural stability .

- Biological Assays : Include cytotoxicity testing (e.g., MTT assay on HEK293 cells) to rule off-target effects .

- Data Reproducibility : Triplicate experiments with ANOVA (p < 0.05) and Grubbs’ test for outlier removal are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.